molecular formula C20H20N2O3 B5763660 1H-INDOLE-1-ACETAMIDE, 7-ETHYL-3-FORMYL-N-(3-METHOXYPHENYL)-

1H-INDOLE-1-ACETAMIDE, 7-ETHYL-3-FORMYL-N-(3-METHOXYPHENYL)-

Cat. No.: B5763660
M. Wt: 336.4 g/mol
InChI Key: VYESTLHMVYPWFC-UHFFFAOYSA-N
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Description

1H-Indole-1-acetamide, 7-ethyl-3-formyl-N-(3-methoxyphenyl)- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

The synthesis of 1H-Indole-1-acetamide, 7-ethyl-3-formyl-N-(3-methoxyphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole nucleus followed by functionalization at specific positions to introduce the ethyl, formyl, and methoxyphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

1H-Indole-1-acetamide, 7-ethyl-3-formyl-N-(3-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted indoles and their derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indole-1-acetamide, 7-ethyl-3-formyl-N-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

1H-Indole-1-acetamide, 7-ethyl-3-formyl-N-(3-methoxyphenyl)- can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

What sets 1H-Indole-1-acetamide, 7-ethyl-3-formyl-N-(3-methoxyphenyl)- apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2-(7-ethyl-3-formylindol-1-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-14-6-4-9-18-15(13-23)11-22(20(14)18)12-19(24)21-16-7-5-8-17(10-16)25-2/h4-11,13H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYESTLHMVYPWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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